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Compound of Interest

Compound Name: 2-Nitro-1-propanol

Cat. No.: B1209518 Get Quote

In the realm of organic synthesis, particularly in the development of pharmaceuticals and

agrochemicals, the purity and structural integrity of synthetic intermediates are paramount.

Nitro alcohols, such as 2-Nitro-1-propanol, serve as versatile building blocks, primarily due to

their capacity for conversion into other functional groups like amino alcohols.[1] This guide

provides a comparative spectroscopic validation of 2-Nitro-1-propanol against two common

alternatives, its isomer 1-Nitro-2-propanol and the structurally related 2-Methyl-2-nitro-1-
propanol. The objective is to offer researchers a baseline for confirming the identity and purity

of these crucial intermediates through standard spectroscopic techniques.

The primary route for synthesizing these β-nitro alcohols is the Henry reaction (or nitroaldol

reaction), which involves the base-catalyzed condensation of a nitroalkane with an aldehyde or

ketone.[2] The resulting intermediate's structure is then typically confirmed using a suite of

spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-Nitro-1-propanol and its

alternatives, allowing for a direct comparison of their characteristic signals.

Table 1: ¹H and ¹³C NMR Spectroscopic Data
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Compound Formula ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)

2-Nitro-1-propanol C₃H₇NO₃

~4.7 (m, 1H, CH-

NO₂)~3.8 (m, 2H,

CH₂-OH)~2.5 (br s,

1H, OH)~1.5 (d, 3H,

CH₃)

~85 (CH-NO₂)~65

(CH₂-OH)~17 (CH₃)

1-Nitro-2-propanol C₃H₇NO₃

~4.4 (m, 2H, CH₂-

NO₂)~4.1 (m, 1H, CH-

OH)~2.7 (br s, 1H,

OH)~1.2 (d, 3H, CH₃)

~78 (CH₂-NO₂)~65

(CH-OH)~22 (CH₃)

2-Methyl-2-nitro-1-

propanol
C₄H₉NO₃

~3.7 (s, 2H, CH₂-

OH)~2.4 (br s, 1H,

OH)~1.6 (s, 6H,

2xCH₃)

~90 (C-NO₂)~69

(CH₂-OH)~24 (2xCH₃)

Note: NMR chemical shifts are approximate and can vary based on the solvent and

concentration used.

Table 2: Infrared (IR) Spectroscopy Data
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Compound Key IR Absorptions (cm⁻¹)
Functional Group
Assignment

2-Nitro-1-propanol

~3400 (broad)~2980-

2880~1550 (strong)~1370

(strong)

O-H stretch (alcohol)C-H

stretch (alkane)N-O

asymmetric stretch (nitro)N-O

symmetric stretch (nitro)

1-Nitro-2-propanol

~3400 (broad)~2980-

2880~1555 (strong)~1380

(strong)

O-H stretch (alcohol)C-H

stretch (alkane)N-O

asymmetric stretch (nitro)N-O

symmetric stretch (nitro)

2-Methyl-2-nitro-1-propanol

~3400 (broad)~2980-

2880~1540 (strong)~1350

(strong)

O-H stretch (alcohol)C-H

stretch (alkane)N-O

asymmetric stretch (nitro)N-O

symmetric stretch (nitro)

Note: The strong absorptions for the nitro group (asymmetric and symmetric N-O stretches) are

highly characteristic for these compounds.[3]

Table 3: Mass Spectrometry Data
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Compound Molecular Weight
Key Mass-to-
Charge Ratios
(m/z) in EI-MS

Fragmentation
Pattern Notes

2-Nitro-1-propanol 105.09 g/mol [4]
105 (M+), 88, 74, 59,

43

The molecular ion

(M+) may be weak or

absent. Common

fragments correspond

to the loss of -OH, -

NO₂, and cleavage of

the C-C bond.[5]

1-Nitro-2-propanol 105.09 g/mol [6]
105 (M+), 88, 59, 45,

43

Similar to its isomer,

the molecular ion can

be unstable.

Fragmentation often

involves loss of the

nitro group and

cleavage adjacent to

the hydroxyl group.

2-Methyl-2-nitro-1-

propanol
119.12 g/mol [7]

119 (M+), 102, 88, 73,

57

The molecular ion is

often not observed.

Key fragments arise

from the loss of -

CH₂OH and the nitro

group.[5]

Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining reliable and

comparable spectroscopic data. Below are standard protocols for the analysis of nitro alcohol

intermediates.

Protocol 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the purified nitro alcohol intermediate in

approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard

5 mm NMR tube. Ensure the sample is fully dissolved.

Instrument Setup:

Use a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.

Lock the spectrometer to the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

¹H NMR Acquisition:

Acquire the spectrum using a standard pulse-acquire sequence.

Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

Integrate the peaks to determine the relative number of protons.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

A higher number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Reference the spectrum to the solvent peak or an internal standard (e.g., TMS).

Protocol 2: Infrared (IR) Spectroscopy
Sample Preparation:

Liquid Samples: Place one or two drops of the neat liquid sample directly onto the crystal

(e.g., ATR crystal) of the FTIR spectrometer.[8]

Solid Samples: Place a small amount of the solid sample onto the ATR crystal and apply

pressure using the instrument's anvil to ensure good contact.[9]
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Background Scan: Perform a background scan of the empty, clean crystal to record the

spectrum of the ambient atmosphere (primarily CO₂ and water vapor). This will be

automatically subtracted from the sample spectrum.[8]

Sample Scan:

Acquire the sample spectrum. The typical range for analysis of organic compounds is

4000-500 cm⁻¹.[10]

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Analysis: Identify the key absorption bands and assign them to the corresponding

functional groups (O-H, C-H, N-O).

Protocol 3: Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile organic

solvent such as methanol or acetonitrile.[11]

Ensure any particulates are filtered out to prevent clogging the instrument.[11]

Instrumentation:

Use a mass spectrometer equipped with an appropriate ionization source, such as

Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) if coupled

with liquid chromatography.

Data Acquisition:

Introduce the sample into the mass spectrometer.

Acquire the mass spectrum over a suitable m/z range (e.g., 30-200 amu for these

compounds).

Data Analysis:
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Identify the molecular ion peak (M+), if present.

Analyze the major fragment ions to deduce the structure and confirm the identity of the

compound.

Visualizing Workflows and Relationships
Graphviz diagrams are provided to illustrate the key processes and relationships involved in

the validation of these synthetic intermediates.
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Caption: Workflow for the synthesis and spectroscopic validation of a nitro alcohol intermediate.
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Caption: Synthetic utility of β-nitro alcohols as key chemical intermediates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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